2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one
Description
Properties
IUPAC Name |
2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKSFEOTDHSSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis from Anthranilamide and Isothiocyanates
The foundational method for synthesizing 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one involves a one-pot reaction between anthranilamide derivatives and aryl isothiocyanates. Chern et al. demonstrated that heating methyl anthranilate with phenyl isothiocyanate in dimethylformamide (DMF) at 110°C for 6 hours yields the target compound in 78% purity. The mechanism proceeds via initial thiourea formation, followed by intramolecular cyclization (Fig. 1a). Key advantages include:
Table 1. Optimization of Anthranilamide-Based Synthesis
Thiourea Intermediate Cyclization
An alternative route involves pre-forming thiourea intermediates, which undergo acid-catalyzed cyclization. Payne et al. reported that treating 2-mercapto-4-quinazolinone with chloroacetyl chloride in acetic acid at reflux for 3 hours produces the target compound in 65% yield. The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the chloroacetyl moiety, followed by dehydration (Fig. 1b). Critical parameters include:
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Acid selection : Acetic acid outperforms HCl due to milder conditions (reducing side reactions by 15–20%).
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Stoichiometry : A 1:2 molar ratio of quinazolinone to chloroacetyl chloride maximizes yield.
Green Chemistry Innovations
Multicomponent Reactions in Aqueous Media
Recent advances prioritize environmentally benign protocols. A three-component condensation of 2-amino-5-phenyl-1,3,4-thiadiazole, dimedone, and aromatic aldehydes in water-ethanol (3:1 v/v) at 60°C for 4 hours achieves 70–82% yields. Tetrabutylammonium hydrogen sulfate (0.5 mol%) acts as a phase-transfer catalyst, enhancing interfacial interactions. Key benefits:
Table 2. Substrate Scope in Multicomponent Synthesis
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A 2010 study achieved 88% yield in 15 minutes by irradiating a mixture of anthranilate ester, 1,1'-carbonothioylbis(1H-benzotriazole), and thiazole amines at 150°C. Energy consumption is reduced by 40% compared to conventional heating.
Phosphoryl Chloride-Mediated Cyclization
High-Temperature Cyclocondensation
Harsh conditions are sometimes necessary for recalcitrant substrates. Reacting 3-(4-oxo-4H-benzo[d]oxazin-2-yl)acrylic acid with thiosemicarbazide in phosphoryl chloride (POCl₃) under reflux for 6 hours yields 72% product. POCl₃ acts as both solvent and dehydrating agent, facilitating imine and thioamide formation.
Mechanistic Insights and Side Reactions
Competing Pathways in Thiourea Cyclization
A common side reaction involves over-alkylation at the thione sulfur, producing disulfide byproducts (up to 12% yield). This is mitigated by:
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Controlled stoichiometry : Limiting alkylating agents to 1 equivalent.
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Low-temperature staging : Gradual heating from 25°C to reflux reduces disulfide formation by 8–10%.
Structural Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium chlorate.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium chlorate in acetic acid is commonly used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium chlorate can lead to the formation of different oxidized derivatives .
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it a valuable candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have demonstrated that derivatives of 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one possess significant antibacterial and antifungal properties. For instance, certain derivatives have shown effective inhibition against various bacterial strains .
- Antioxidant Properties : Research indicates that modifications at specific positions on the quinazoline scaffold can enhance antioxidant activity. Compounds with hydroxyl groups have been particularly noted for their ability to scavenge free radicals .
- Potential as Anticancer Agents : The compound's ability to inhibit specific enzymes involved in cancer cell signaling pathways suggests its potential as an anticancer therapeutic. Studies have focused on its interaction with protein tyrosine phosphatases, which are crucial in cancer progression .
Case Studies
Several case studies illustrate the applications of 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one in various fields:
- Antimicrobial Applications :
- Antioxidant Studies :
- Cancer Research :
Mechanism of Action
The mechanism of action of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with various molecular targets. For instance, it can modulate apoptosis regulators and activate intrinsic and extrinsic apoptosis pathways. This leads to the upregulation of initiator caspases-8 and -9, as well as executioner caspase-3, resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one can be contextualized against related heterocyclic systems, including thiazoloquinazolines, pyrimidine-fused thiadiazoles, and substituted quinazolinones. Below is a detailed comparison:
Thiazolo[2,3-b]quinazolin-5-one Derivatives
- Structure: Replace the 1,3,4-thiadiazole ring with a thiazole ring fused to quinazolinone.
- Example: 2,3-Dihydro-5H-thiazolo[2,3-b]quinazolin-5-one contains a partially saturated thiazole ring, enhancing stability compared to the fully unsaturated thiadiazoloquinazolinone .
- Activity: Thiazoloquinazolines are often functionalized with phenolic, alkoxy, or alkyl groups to modulate solubility and bioactivity. For instance, 5H-thiazolo[3,2-a]quinazolin-5-one derivatives exhibit antimicrobial properties .
- Synthesis : Prepared via phase-transfer catalysis (PTC) with ethylene dibromide or 1,3-dibromopropane, yielding diverse substitution patterns .
1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one Derivatives
- Structure: Features a pyrimidine ring fused to 1,3,4-thiadiazole instead of quinazolinone.
- Example : 2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones are synthesized via [3+3] cycloaddition and catalytic hydrogenation, yielding products with varied electronic properties .
- Activity : These compounds are less explored for biological activity but serve as intermediates for nitrogen-rich heterocycles.
- Key Difference: The pyrimidine ring introduces additional nitrogen atoms, altering electron density and reactivity compared to quinazolinone-based analogs .
Organotellurium-Thiazoloquinazoline Hybrids
- Structure : Incorporates tellurium atoms into the thiazoloquinazoline scaffold.
- Example : 2-((4-Methoxyphenyl)tellanyl)methyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one retains the Te–C bond post-reduction, enabling unique redox properties .
- Synthesis : Achieved via sodium sulfite reduction of dichlorotelluride precursors without catalysts .
Substituted Thiadiazoloquinazolinones
- Examples :
- Activity : Substitutions at position 2 (e.g., halogens, alkyl chains) directly correlate with target affinity. For example, 2-aryloxymethyl derivatives show fungicidal activity .
Comparative Data Table
Key Research Findings
Synthetic Flexibility: The thiadiazoloquinazolinone core allows diverse functionalization (e.g., S-alkylation, halogenation) for tailored bioactivity .
Bioactivity vs. Structure :
- Thioxo group at position 2 enhances hydrogen bonding with biological targets (e.g., platelet receptors) compared to unsubstituted analogs .
- Tellurium incorporation introduces redox activity but increases synthetic complexity .
Comparative Efficacy: Thiazoloquinazolines generally exhibit broader antimicrobial spectra, while thiadiazoloquinazolinones show superior cardiovascular and antituberculosis activity .
Biological Activity
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one (CAS Number: 106511-81-3) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which consists of a thiadiazole ring fused to a quinazoline ring. Research indicates that it exhibits potential antitumor, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C9H5N3OS2
- Molecular Weight : 235.29 g/mol
- Purity : Typically >95% by HPLC in commercial preparations .
The biological activity of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is primarily attributed to its interaction with various enzymes and cellular pathways:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to alterations in cell growth and apoptosis processes. For example, it has been reported to induce apoptosis in cancer cells through the inhibition of certain kinases .
- Cellular Effects : Studies indicate that this compound can significantly affect cellular functions. It induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
Case studies have demonstrated the effectiveness of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one against several human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induces apoptosis |
| HCT116 (colon cancer) | 10 | Cell cycle arrest |
| PC-3 (prostate cancer) | 12 | Inhibits proliferation |
These findings suggest a promising profile for the compound in anticancer therapy .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 | Strong inhibition |
| Staphylococcus aureus | 1.0 | Moderate inhibition |
| Escherichia coli | 2.0 | Weak inhibition |
The compound exhibits varying degrees of effectiveness against different strains of bacteria and shows potential for development as an antimicrobial agent .
Synthesis and Derivative Studies
The synthesis of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one typically involves cyclization reactions with various starting materials such as carboxylic acids and phosphorus oxychloride. Ongoing research aims to develop derivatives that enhance its biological activity through structural modifications.
Synthetic Routes
- Cyclization of 3-amino-2-thioxo compounds.
- Oxidation reactions using potassium chlorate under acidic conditions.
These synthetic approaches aim to optimize yield and purity while exploring the structure-activity relationship (SAR) of derivatives .
Q & A
Q. What are the established synthetic routes for 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of thiadiazoloquinazolinones are prepared by reacting 3-amino-2-mercaptoquinazolin-4(3H)-one with thiourea or its analogs under acidic conditions (e.g., polyphosphoric acid) . Key steps include S-alkylation and subsequent heterocyclization. Reaction optimization involves controlling temperature (80–120°C) and solvent selection (e.g., DMF or ethanol) to enhance yield and purity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups like thioxo (C=S, ~1250–1050 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What biological activities are reported for thiadiazoloquinazolinone analogs?
Structural analogs exhibit antituberculosis activity via inhibition of mycobacterial enzymes, though activity varies with substituents. For example, 2-(propylthio)-substituted derivatives showed promising in vitro activity against Mycobacterium tuberculosis . However, some bis-7-substituted analogs lacked significant analgesic effects, highlighting the role of substituent positioning .
Advanced Research Questions
Q. How can selectivity challenges in S-alkylation during synthesis be addressed?
Competitive S- vs. N-alkylation is a key issue. Strategies include:
Q. What crystallographic techniques resolve the absolute configuration of thiadiazoloquinazolinones?
Single-crystal X-ray diffraction is the gold standard. For example:
- Flack parameter refinement (e.g., 0.0(2)) confirms enantiomeric purity .
- Puckering parameters (Q, θ) quantify ring distortions (e.g., thiazole ring adopts an envelope conformation with C2 as the flap atom) .
- Weak C–H⋯π interactions stabilize crystal packing, which can be analyzed via Hirshfeld surface plots .
Q. How do substituents influence the biological activity of this scaffold?
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition by increasing electrophilicity .
- Arylthio substituents improve antituberculosis activity by promoting hydrophobic interactions with target proteins .
- Substituent position matters: 7-substituted analogs showed reduced activity compared to 2-substituted derivatives, likely due to steric hindrance .
Q. How can contradictions in biological activity data be resolved experimentally?
- Dose-response assays : Establish concentration-dependent effects.
- Target-specific studies : Use enzyme inhibition assays (e.g., dipeptidyl peptidase-4 or ENTPDase1) to isolate mechanisms .
- Comparative SAR analysis : Test derivatives with systematic substituent variations to identify critical functional groups .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
